N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide
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Overview
Description
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dioxotetrahydrothiophene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide typically involves multiple steps. One common method includes the reaction of tert-butyl nitrite with a suitable precursor under mild conditions . Another approach involves the use of tert-butyl esters in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl nitrite as an oxidizing agent.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with azide ions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, sodium hydroxide, and azide salts. Reaction conditions often involve mild temperatures and the use of polar aprotic solvents like acetonitrile or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various azide derivatives .
Scientific Research Applications
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The tert-butyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: Used in similar synthetic applications and has comparable stability.
tert-Butyl nitrite: Shares similar reactivity and is used in oxidation reactions.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group used in organic synthesis.
Uniqueness
N3-(tert-butyl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is unique due to its combination of a dioxotetrahydrothiophene ring and a sulfonamide group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-tert-butyl-1,1-dioxothiolane-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-8(2,3)9-15(12,13)7-4-5-14(10,11)6-7/h7,9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTVWJNHXJZVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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